6-epi COTC
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6-epi COTC can be synthesized from arene cis-dihydrodiols, which serve as useful precursors for the preparation of analogues of the anti-tumor agent COTC . The synthetic route involves the following steps:
Oxidation: Arene cis-dihydrodiols are oxidized to form the corresponding dihydroxycyclohexenones.
Esterification: The dihydroxycyclohexenones are then esterified with crotonic acid to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-epi COTC undergoes several types of chemical reactions, including:
Oxidation: Conversion of dihydrodiols to dihydroxycyclohexenones.
Esterification: Formation of esters from acids and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide are used for the oxidation step.
Esterification Reagents: Crotonic acid and suitable catalysts like sulfuric acid or p-toluenesulfonic acid are used for esterification.
Major Products Formed
The major product formed from these reactions is this compound itself, which is obtained through the esterification of dihydroxycyclohexenones with crotonic acid .
Scientific Research Applications
6-epi COTC has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Anticancer Research: This compound has shown cytotoxicity against non-small cell lung cancer cells, making it a valuable compound for anticancer research.
Biological Studies: As a diastereoisomer of a Streptomyces metabolite, it is used to study the biological activities and mechanisms of similar natural products.
Chemical Synthesis: It serves as a precursor for the synthesis of other analogues with potential therapeutic applications.
Mechanism of Action
The anticancer activity of 6-epi COTC is attributed to its ability to induce cytotoxicity in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and survival, leading to cell death . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with key signaling pathways in cancer cells .
Comparison with Similar Compounds
Similar Compounds
COTC (2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone): The parent compound of 6-epi COTC, known for its anticancer activity.
Arene cis-dihydrodiols: Precursors used in the synthesis of this compound and other analogues.
Uniqueness
This compound is unique due to its specific stereochemistry, which differentiates it from its parent compound COTC. This unique stereochemistry may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C11H14O6 |
---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
[(3R,4R,5S)-3,4,5-trihydroxy-6-oxocyclohexen-1-yl]methyl (E)-but-2-enoate |
InChI |
InChI=1S/C11H14O6/c1-2-3-8(13)17-5-6-4-7(12)10(15)11(16)9(6)14/h2-4,7,10-12,15-16H,5H2,1H3/b3-2+/t7-,10-,11-/m1/s1 |
InChI Key |
PSJQCAMBOYBQEU-GHIXNCGPSA-N |
Isomeric SMILES |
C/C=C/C(=O)OCC1=C[C@H]([C@H]([C@@H](C1=O)O)O)O |
Canonical SMILES |
CC=CC(=O)OCC1=CC(C(C(C1=O)O)O)O |
Origin of Product |
United States |
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